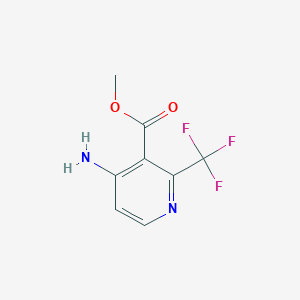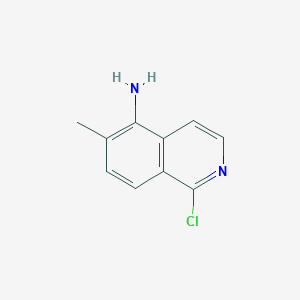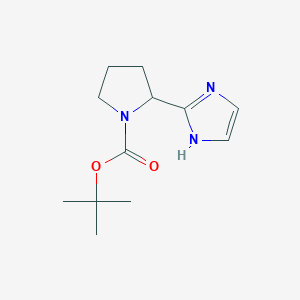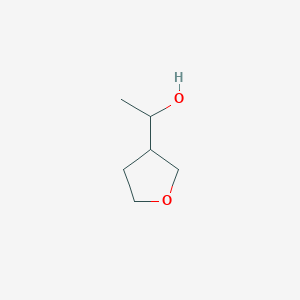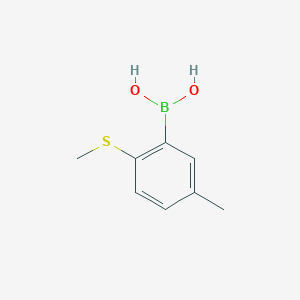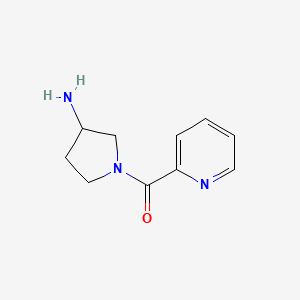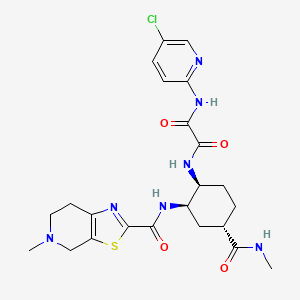![molecular formula C11H12ClN3OS B1429257 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 35265-88-4](/img/structure/B1429257.png)
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Vue d'ensemble
Description
“4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine” is a chemical compound . It is a solid substance . The IUPAC name for this compound is 4-chloro-7-methylthieno[3,2-d]pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H5ClN2S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3 . This indicates that the compound has a molecular weight of 184.65 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 184.65 . The storage temperature for this compound is between 2-8°C, and it should be kept in a dark place and in an inert atmosphere .Applications De Recherche Scientifique
- Results : In vitro and in vivo studies have evaluated its pharmacological properties, including binding affinity to specific receptors, metabolic stability, and toxicity profiles .
- Results : The compound demonstrated inhibitory activity against certain kinases, providing insights into its potential therapeutic applications .
- Results : Its potential as a semiconductor material for organic electronic devices (e.g., organic field-effect transistors) has been explored .
- Results : Efficiency, stability, and charge transport properties have been assessed, contributing to the development of efficient organic solar cells .
Medicinal Chemistry and Drug Discovery
Kinase Inhibition Research
Agrochemical Development
Materials Science and Organic Electronics
Photovoltaic Applications
Chemical Biology and Target Identification
Ambeed: 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine ACS Publications: Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4 …
PubMed: Antiviral activity of 4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine : PubMed: Voltage-gated sodium channel modulation by 4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine : PubMed: Anti-inflammatory activity of 4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine : PubMed: Anticancer activity of 4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine : PubMed: Photodynamic therapy using 4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine : PubMed: Removal of organic pollutants from water using 4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-6-17-9-8(7)13-11(12)14-10(9)15-2-4-16-5-3-15/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYSLCSAIRASKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=C(N=C2N3CCOCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733076 | |
| Record name | 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
CAS RN |
35265-88-4 | |
| Record name | 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



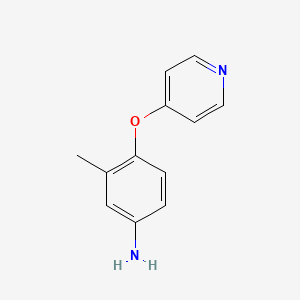
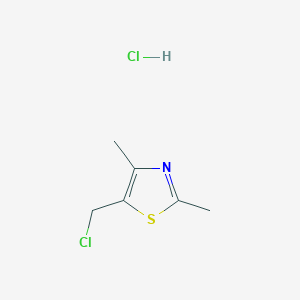
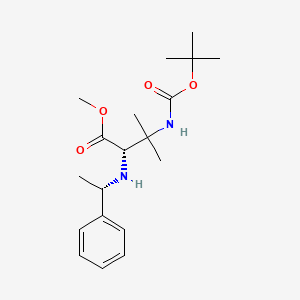
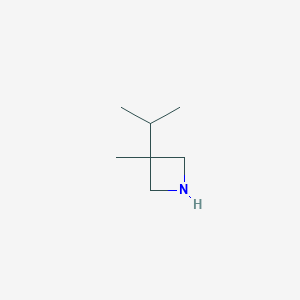
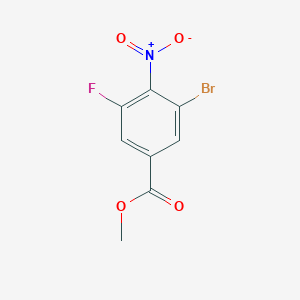
![2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1429185.png)
